An In-depth Technical Guide to 4-(3-Hydroxypropyl)benzenesulfonamide: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 4-(3-Hydroxypropyl)benzenesulfonamide: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 4-(3-Hydroxypropyl)benzenesulfonamide. As a member of the benzenesulfonamide class of compounds, this molecule holds potential for further investigation in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and chemical synthesis.
Introduction: The Significance of the Benzenesulfonamide Scaffold
The benzenesulfonamide moiety is a well-established pharmacophore in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The primary sulfonamide group is a key structural feature, capable of acting as a hydrogen bond donor and acceptor, and its derivatives have demonstrated a broad spectrum of biological activities. These activities include, but are not limited to, antibacterial, carbonic anhydrase inhibition, and anticancer effects[1]. 4-(3-Hydroxypropyl)benzenesulfonamide, with its terminal hydroxyl group, presents a unique opportunity for further chemical modification and exploration of its structure-activity relationships.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While experimental data for 4-(3-Hydroxypropyl)benzenesulfonamide is not extensively reported in the literature, we can compile its known identifiers and computed properties.
Table 1: Chemical Identifiers and Computed Physicochemical Properties of 4-(3-Hydroxypropyl)benzenesulfonamide
| Property | Value | Source |
| CAS Number | 135832-46-1 | [2][3] |
| Molecular Formula | C₉H₁₃NO₃S | [2][3] |
| Molecular Weight | 215.27 g/mol | [2][3] |
| IUPAC Name | 4-(3-hydroxypropyl)benzenesulfonamide | [2] |
| SMILES | C1=CC(=CC=C1CCCO)S(=O)(=O)N | [2] |
| InChIKey | NSNHWGDFYDLMBS-UHFFFAOYSA-N | [2] |
| Computed LogP | 0.2 | [2] |
| Computed Polar Surface Area | 88.8 Ų | [2] |
| Computed Hydrogen Bond Donors | 2 | [2] |
| Computed Hydrogen Bond Acceptors | 3 | [2] |
Note: The LogP, Polar Surface Area, and Hydrogen Bond Donor/Acceptor counts are computationally predicted and should be considered as estimates. Experimental determination is recommended for precise values.
Synthesis of 4-(3-Hydroxypropyl)benzenesulfonamide
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 4-(3-Hydroxypropyl)benzenesulfonamide.
Step-by-Step Experimental Protocol (General Procedure)
Step 1: Synthesis of 4-(3-Hydroxypropyl)benzene-1-sulfonyl chloride
-
Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap for acidic gases (e.g., a sodium hydroxide solution).
-
Reagents: Cool the flask containing 3-phenylpropan-1-ol (1 equivalent) in an ice bath.
-
Reaction: Slowly add chlorosulfonic acid (2-3 equivalents) dropwise via the dropping funnel, maintaining the reaction temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The product, 4-(3-hydroxypropyl)benzene-1-sulfonyl chloride, will precipitate as a solid.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be used in the next step without further purification, or it can be recrystallized from a suitable solvent if necessary.
Step 2: Synthesis of 4-(3-Hydroxypropyl)benzenesulfonamide
-
Reaction Setup: In a well-ventilated fume hood, dissolve the crude 4-(3-hydroxypropyl)benzene-1-sulfonyl chloride (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or acetone in a round-bottom flask equipped with a magnetic stirrer.
-
Reaction: Cool the solution in an ice bath and add an excess of aqueous ammonia (e.g., 28-30% solution) dropwise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for several hours until the reaction is complete, as indicated by TLC.
-
Work-up: Remove the organic solvent under reduced pressure. The aqueous residue will contain the product.
-
Purification: The product can be isolated by extraction with an organic solvent (e.g., ethyl acetate) after adjusting the pH of the aqueous layer. The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to yield pure 4-(3-hydroxypropyl)benzenesulfonamide.
Spectroscopic Characterization (Predicted)
Due to the lack of publicly available experimental spectra for 4-(3-Hydroxypropyl)benzenesulfonamide, this section provides a predicted 1H and 13C NMR spectral analysis based on the chemical structure and typical chemical shifts for similar compounds.
Predicted ¹H NMR Spectrum
Caption: Predicted ¹H NMR chemical shifts for 4-(3-Hydroxypropyl)benzenesulfonamide.
-
Aromatic Protons: Two doublets are expected in the aromatic region, corresponding to the four protons on the benzene ring. The protons ortho to the sulfonyl group (adjacent to the propyl chain) will be downfield (δ ~7.8 ppm) compared to the protons meta to the sulfonyl group (δ ~7.4 ppm).
-
Propyl Chain Protons: The three methylene groups of the propyl chain will give rise to three distinct signals. The methylene group attached to the hydroxyl group (-CH₂OH) is expected to be a triplet at around δ 3.6 ppm. The methylene group attached to the benzene ring (Ar-CH₂-) will likely be a triplet at approximately δ 2.7 ppm. The central methylene group (-CH₂-) will appear as a quintet (or multiplet) around δ 1.9 ppm.
-
Exchangeable Protons: The two protons of the sulfonamide group (-SO₂NH₂) are expected to appear as a broad singlet around δ 7.2 ppm. The proton of the hydroxyl group (-OH) will likely be a triplet around δ 4.5 ppm. The chemical shifts of these protons are highly dependent on the solvent and concentration.
Predicted ¹³C NMR Spectrum
-
Aromatic Carbons: Four signals are expected in the aromatic region (δ 120-150 ppm). The carbon atom attached to the sulfonyl group and the carbon atom attached to the propyl chain will be quaternary and have distinct chemical shifts. The other two signals will correspond to the four CH carbons of the benzene ring.
-
Aliphatic Carbons: Three signals are expected for the propyl chain. The carbon of the -CH₂OH group will be in the range of δ 60-65 ppm. The other two methylene carbons will appear further upfield.
Potential Applications in Drug Discovery and Development
While specific biological activities for 4-(3-Hydroxypropyl)benzenesulfonamide have not been extensively reported, the benzenesulfonamide scaffold is a key feature in numerous clinically approved drugs. This suggests that 4-(3-Hydroxypropyl)benzenesulfonamide could serve as a valuable building block or lead compound in several therapeutic areas.
Carbonic Anhydrase Inhibition
Many benzenesulfonamide derivatives are potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes[6]. Inhibition of specific CA isoforms has been a successful strategy for the treatment of glaucoma, epilepsy, and certain types of cancer. The primary sulfonamide group of 4-(3-Hydroxypropyl)benzenesulfonamide is a key pharmacophoric element for CA binding. The hydroxypropyl side chain could be further modified to enhance potency and selectivity for different CA isoforms.
Caption: Mechanism of carbonic anhydrase inhibition by benzenesulfonamides.
Antibacterial Agents
The benzenesulfonamide core is the defining feature of sulfa drugs, the first class of synthetic antibacterial agents. While the use of simple sulfonamides has declined due to antibiotic resistance, the scaffold continues to be a source of inspiration for the development of new antimicrobial agents[2]. The 4-(3-hydroxypropyl) substituent could be a starting point for the design of novel sulfonamides with improved efficacy or a different spectrum of activity.
Anticancer Drug Development
Certain benzenesulfonamide derivatives have shown promising anticancer activity through various mechanisms, including the inhibition of tumor-associated carbonic anhydrase isoforms (e.g., CA IX and XII), which are involved in pH regulation and tumor progression in hypoxic environments[7]. The hydroxyl group on 4-(3-Hydroxypropyl)benzenesulfonamide provides a convenient handle for the attachment of other pharmacophores or targeting moieties to develop novel anticancer agents.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-(3-Hydroxypropyl)benzenesulfonamide is not widely available, general precautions for handling benzenesulfonamide derivatives should be followed. These compounds are typically crystalline solids at room temperature.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place. ChemScene suggests storage at 2-8°C[3].
For related compounds like N-(3-Hydroxypropyl)-4-methylbenzenesulfonamide, the following hazard statements are listed: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[8][9]. Similar precautions should be taken when handling 4-(3-Hydroxypropyl)benzenesulfonamide.
Conclusion
4-(3-Hydroxypropyl)benzenesulfonamide is a benzenesulfonamide derivative with potential for further exploration in medicinal chemistry and drug discovery. While detailed experimental data is currently limited, its structural features suggest it could serve as a valuable building block for the synthesis of novel carbonic anhydrase inhibitors, antibacterial agents, or anticancer compounds. The synthetic protocol outlined in this guide provides a practical starting point for its preparation in a laboratory setting. Further research is warranted to fully characterize its physicochemical properties, elucidate its biological activities, and unlock its full therapeutic potential.
References
-
PubChem. 4-(3-Hydroxypropyl)benzene-1-sulfonamide. [Link]
-
PubChem. p-Hydroxybenzenesulfonamide. [Link]
-
IntechOpen. Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. [Link]
-
The Royal Society of Chemistry. Supporting information. [Link]
-
MDPI. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. [Link]
-
PMC. N-(4-Hydroxyphenyl)benzenesulfonamide. [Link]
-
Frontiers. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. [Link]
-
RSC Publishing. Development, biological evaluation, and molecular modelling of some benzene-sulfonamide derivatives as protein tyrosine phosphatase-1B inhibitors for managing diabetes mellitus and associated metabolic disorders. [Link]
-
ResearchGate. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. [Link]
-
PubMed. Development of 4-((3-oxo-3-phenylpropyl)amino)benzenesulfonamide derivatives utilizing tail/dual-tail approaches as novel carbonic anhydrase inhibitors. [Link]
Sources
- 1. Frontiers | Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives | IntechOpen [intechopen.com]
- 5. N-(4-Hydroxyphenyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of 4-((3-oxo-3-phenylpropyl)amino)benzenesulfonamide derivatives utilizing tail/dual-tail approaches as novel carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzenesulfonamide(98-10-2) 1H NMR spectrum [chemicalbook.com]
- 8. Development, biological evaluation, and molecular modelling of some benzene-sulfonamide derivatives as protein tyrosine phosphatase-1B inhibitors for managing diabetes mellitus and associated metabolic disorders - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. N-(3-Hydroxypropyl)-4-methylbenzenesulfonamide | 13379-98-1 [sigmaaldrich.com]
